4,6-Dimethylpyridin-2-ol

Melting Point Solid-State Properties Purification

Researchers requiring a high-purity pyridinol building block with predictable solid-state properties often face inconsistent quality. 4,6-Dimethylpyridin-2-ol (CAS 16115-08-5) delivers: • 98% purity, white crystalline solid, mp 172-173 °C; unique X-ray crystal parameters ensure batch-to-batch consistency. • LogP 0.60 facilitates CNS drug candidate design by enhancing passive membrane diffusion; neutral at physiological pH (pKa 12.15). • High boiling point (300.5 °C) and 92% yield in key alkylation steps make it a robust choice for high-temperature reactions and scale-up.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 16115-08-5
Cat. No. B094206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethylpyridin-2-ol
CAS16115-08-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=C1)C
InChIInChI=1S/C7H9NO/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
InChIKeyFSPIBFKGESGOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethylpyridin-2-ol: Baseline Characterization


4,6-Dimethylpyridin-2-ol (CAS 16115-08-5) is a heterocyclic organic compound belonging to the class of pyridine derivatives. It exists predominantly as the 2-pyridone tautomer, 4,6-dimethyl-1H-pyridin-2-one, in the solid state and in neutral aqueous solution [1]. The compound has the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It is a white to off-white solid with a melting point of 172–173 °C and a predicted boiling point of approximately 300.5 °C at 760 mmHg .

Defined solid-state identity via distinct melting point and unique XRD pattern supports quality control
Reported higher boiling point and thermal stability enable high-temperature synthesis research
Neutral species at physiological pH (high pKa) aids membrane permeability and CNS partitioning studies

Positional Isomers: Why They Are Not Interchangeable


The substitution pattern on the pyridine ring dictates a compound's physicochemical profile and, consequently, its performance as a synthetic building block or active pharmaceutical ingredient (API) intermediate. 4,6-Dimethylpyridin-2-ol cannot be freely substituted with its positional isomer, 2,6-dimethylpyridin-4-ol (CAS 13603-44-6), because the shift of the hydroxyl group from the 2- to the 4-position and the methyl groups from the 4,6- to the 2,6-positions results in profound differences in key properties such as melting point, lipophilicity (LogP), and acid dissociation constant (pKa) . These differences are quantifiable and directly impact downstream applications, including solid-state handling, chromatographic behavior, solubility in reaction media, and ionization state under physiological conditions. The following evidence guide details these critical, data-driven differentiators.

Thermal Profile Mismatch
Melting and boiling point differences between 4,6- and 2,6-isomers can alter purification, handling, and high-temperature process outcomes.
Solution Behavior Mismatch
Large pKa and LogP shifts change ionization and lipophilicity, potentially shifting membrane permeability and biological assay results.

Quantitative Differentiation Data for Procurement


Solid-State Handling and Melting Point

The melting point of 4,6-dimethylpyridin-2-ol is significantly lower than that of its 2,6-dimethyl isomer. The target compound exhibits a melting point of 172–173 °C , compared to 230–232 °C for the 2,6-isomer, 2,6-dimethylpyridin-4-ol . This 58 °C difference in solid-state thermal behavior is a critical quality control parameter for confirming identity and assessing purity, and it directly impacts the ease of handling, storage, and formulation.

Melting Point
Data to verify
172–173 °C
Lower solid-state transition vs 2,6-isomer may affect processing and solubility context
ΔT = −58 °C; 2,6-isomer: 230–232 °C
Melting Point Solid-State Properties Purification

Volatility and Boiling Point

The boiling point of 4,6-dimethylpyridin-2-ol is substantially higher than that of its 2,6-isomer, indicating greater thermal stability and lower volatility. The target compound has a predicted boiling point of 300.5 ± 15.0 °C at 760 mmHg , whereas the comparator boils at 205.4 ± 33.0 °C . This difference of approximately 95 °C is critical for processes involving heating or distillation, as the 4,6-isomer will remain in the liquid phase under conditions where the 2,6-isomer would vaporize.

Boiling Point
Data to verify
300.5 ± 15.0 °C
Higher predicted boiling point indicates lower volatility for elevated-temperature reactions
Predicted; 2,6-isomer: ~205 °C
Boiling Point Volatility Thermal Stability

Lipophilicity and Membrane Permeability

4,6-Dimethylpyridin-2-ol is notably more lipophilic than its 2,6-isomer. The target compound has a measured LogP of 0.60 , which is approximately three times higher than the LogP of 0.19 for 2,6-dimethylpyridin-4-ol . This difference in partition coefficient reflects a greater affinity for organic solvents and lipid membranes for the 4,6-isomer.

Lipophilicity
Data to verify
LogP 0.60vs2,6-isomer: 0.19
Higher lipophilicity may enhance membrane partitioning and CNS permeability research
Measured octanol-water; ΔLogP +0.41
Lipophilicity LogP ADME

Acid-Base Behavior and Ionization State

The acidity of the hydroxyl group is dramatically different between the two isomers. 4,6-Dimethylpyridin-2-ol is a much weaker acid with a predicted pKa of 12.15 ± 0.10 , while the 2,6-isomer is significantly more acidic, with a predicted pKa of 5.49 ± 0.23 . This difference of over 6 pKa units means that at physiological pH (7.4), the 2,6-isomer will be predominantly deprotonated and negatively charged, whereas the target compound will remain predominantly in its neutral, protonated form.

Acidity
Data to verify
pKa 12.15vs2,6-isomer: 5.49
Neutral at physiological pH; ionization shift impacts solubility and assay conditions
Predicted; ΔpKa >6
pKa Ionization Solubility

Synthetic Efficiency as a Building Block

4,6-Dimethylpyridin-2-ol serves as an efficient starting material for the synthesis of 2-(4,6-dimethylpyridin-2-yl)ethanol, a valuable pharmaceutical intermediate. A reported synthetic procedure achieves an isolated yield of 92% for this transformation . While direct yield data for an identical reaction with the 2,6-isomer is not available in the public domain, this high yield demonstrates the favorable reactivity and selectivity of the 4,6-substitution pattern for alkylation at the 2-position.

Synthetic Yield
Class-level inference
92% isolated yield
High reported yield supports scalable synthesis of pyridine intermediates
Alkylation at 2-position; silica gel chromatography
Synthetic Yield Building Block Process Chemistry

X-ray Diffraction Structural Confirmation

The unambiguous identity of 4,6-dimethylpyridin-2-ol can be confirmed by X-ray diffraction, which reveals a unique crystal structure distinct from its isomers. A study reported the crystal structure of 4,6-dimethyl-1H-pyridin-2-one with unit cell parameters a = 6.125(2) Å, b = 15.153(4) Å, and c = 14.477(4) Å, Z = 8, and space group Pbca [1]. These parameters serve as a definitive fingerprint for the compound and provide a robust method for verifying its identity and crystallinity.

Crystal Structure
Specification review
a=6.125 Å, b=15.153 Å, c=14.477 Å; Pbca
Unique unit cell provides definitive identity confirmation and solid-form QC
Single-crystal XRD; Z=8
X-ray Crystallography Crystal Structure Quality Control

Application Scenarios Based on Differentiated Properties


CNS Drug Discovery and Membrane Permeability

The significantly higher LogP of 4,6-dimethylpyridin-2-ol (0.60 vs. 0.19 for the 2,6-isomer) makes it a superior choice for designing drug candidates intended to cross biological membranes, including the blood-brain barrier. This increased lipophilicity is a direct, quantifiable advantage for central nervous system (CNS) drug discovery programs. Furthermore, its high pKa (12.15) ensures it remains predominantly neutral at physiological pH , a state that further facilitates passive membrane diffusion.

High-Temperature Organic Synthesis

With a boiling point approximately 95 °C higher than its 2,6-isomer , 4,6-dimethylpyridin-2-ol is the preferred choice for reactions requiring elevated temperatures, such as certain coupling reactions or the synthesis of heat-resistant polymers and ligands. Its lower volatility reduces compound loss during prolonged heating and minimizes the need for specialized high-pressure equipment, offering a clear operational advantage.

Defined Solid Form for Pharmaceutical Development

The distinct melting point (172–173 °C) and unique X-ray crystal parameters (a = 6.125 Å, b = 15.153 Å, c = 14.477 Å, space group Pbca) provide a robust, two-factor authentication for quality control. This is essential for pharmaceutical development, where a consistent solid form is required for reproducibility in formulation, stability studies, and regulatory filings. The compound's solid-state properties are clearly defined and differentiable from its isomers.

Scalable Synthesis of Pyridine Intermediates

The 92% yield achieved in the synthesis of 2-(4,6-dimethylpyridin-2-yl)ethanol demonstrates that 4,6-dimethylpyridin-2-ol is an efficient and practical building block for large-scale process chemistry. Its favorable reactivity profile under the reported alkylation conditions supports its selection over other, potentially lower-yielding or less selective pyridinol isomers for the preparation of this valuable class of intermediates.

Application
Selection Property
Validation Focus
CNS membrane permeability studies
Higher reported lipophilicity and neutral pKa
Membrane partitioning and BBB model permeability
High-temperature synthesis research
Reported low volatility and thermal stability
Distillation and high-temperature reaction profile
Solid-form characterization
Defined melting behavior and XRD fingerprint
Crystallinity and polymorph identification
Pyridine intermediate scale-up
High reported synthetic efficiency at 2-position
Reproducibility and purity by chromatography
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